![molecular formula C21H23N3O2S B2394566 1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one CAS No. 897469-84-0](/img/structure/B2394566.png)
1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one” is a complex organic molecule. It has a molecular formula of C15H18N6OS and a molecular weight of 330.4 g/mol . The structure of the compound includes a benzothiazole ring, a piperazine ring, and a phenylpropanone moiety .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including compounds similar to the one , has been a topic of research . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI string: InChI=1S/C15H18N6OS/c1-22-9-2-3-10-11 (8-9)23-15 (18-10)12-13 (16)19-20-14 (12)21-6-4-17-5-7-21/h2-3,8,17H,4-7H2,1H3, (H3,16,19,20) . The Canonical SMILES representation of the compound is: COC1=CC2=C (C=C1)N=C (S2)C3=C (NN=C3N4CCNCC4)N .
Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives have been studied extensively . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 330.4 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 7 . The compound has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of the compound are both 330.12628039 g/mol . The Topological Polar Surface Area of the compound is 120 Ų . The Heavy Atom Count is 23 .
Aplicaciones Científicas De Investigación
Liquid Crystals and Materials Science
The synthesis of 3-hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl palmitate as a Schiff base ester opens up possibilities in liquid crystal research. Liquid crystals find applications in displays, sensors, and optical devices. Investigating the mesomorphic behavior of this compound could lead to novel materials with tailored properties.
Antibacterial Agents
Benzothiazole derivatives have demonstrated antibacterial activity by inhibiting bacterial enzymes and proteins. This compound’s structure suggests potential as an antibacterial agent. Further studies could explore its efficacy against specific bacterial strains.
Antimicrobial and Antiviral Properties
Replacement of chloride ions in cyanuric chloride yields variants of 1,3,5-triazine derivatives, including benzothiazole-based compounds. These derivatives exhibit antimicrobial and antiviral activities . Investigating the antiviral potential of our compound could be valuable.
Structure-Activity Relationship (SAR) Studies
Understanding how minor structural modifications affect biological activity is crucial. SAR studies have shown that changes in the position of functional groups, such as hydroxyl groups, impact antimicrobial activity . Investigating SAR for our compound could guide further optimization.
Biologically Active Drugs
Researchers working on benzothiazole-based drugs seek potent compounds with diverse biological effects. Our compound’s synthesis pathway and properties make it relevant for drug development . Investigate its interactions with specific targets (enzymes, receptors) to assess its therapeutic potential.
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have shown inhibitory activity against mycobacterium tuberculosis . The compound likely interacts with its target, leading to changes that inhibit the growth or survival of the bacteria.
Biochemical Pathways
Given the anti-tubercular activity of similar benzothiazole derivatives, it can be inferred that the compound may interfere with the cell wall biosynthesis pathway of mycobacterium tuberculosis .
Result of Action
Benzothiazole derivatives have shown inhibitory activity against mycobacterium tuberculosis , suggesting that the compound may lead to the inhibition of bacterial growth or survival.
Propiedades
IUPAC Name |
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-26-17-8-9-18-19(15-17)27-21(22-18)24-13-11-23(12-14-24)20(25)10-7-16-5-3-2-4-6-16/h2-6,8-9,15H,7,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEYLUZORLRGFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

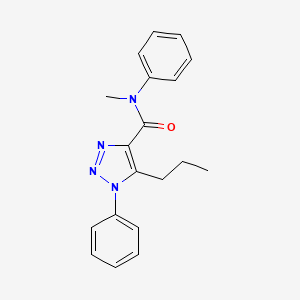
![N-(4-isopropoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2394486.png)

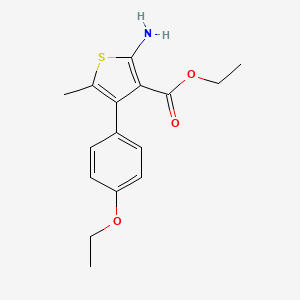

![(E)-3-[4-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2394495.png)
![N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide](/img/structure/B2394498.png)
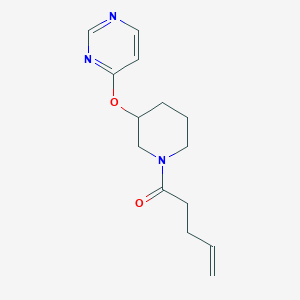
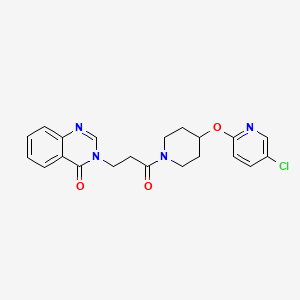
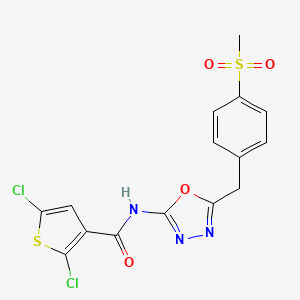
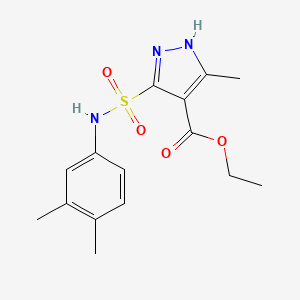
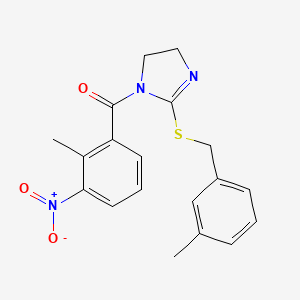
![3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzamide](/img/structure/B2394505.png)